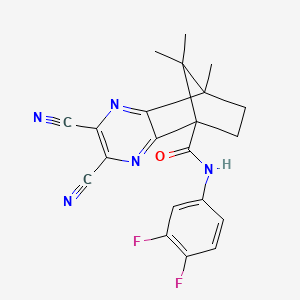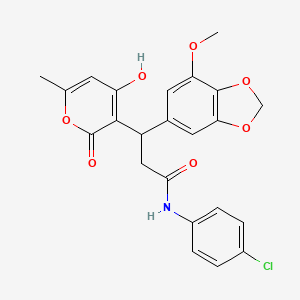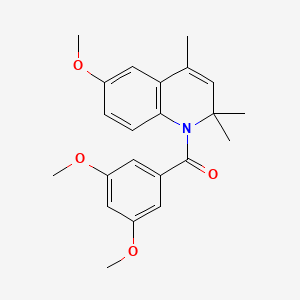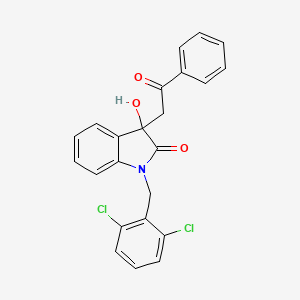![molecular formula C11H17NO2S2 B11052884 2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine](/img/structure/B11052884.png)
2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine is an organic compound that features a pyridine ring substituted with a butylsulfonyl group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine typically involves the following steps:
Formation of the Sulfonyl Group: The butylsulfonyl group can be introduced by reacting butylthiol with an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like thionyl chloride (SOCl₂) to form butylsulfonyl chloride.
Formation of the Sulfanyl Group: The ethylsulfanyl group can be introduced by reacting ethylthiol with a suitable halide, such as ethyl bromide, in the presence of a base like sodium hydride (NaH).
Coupling Reaction: The final step involves coupling the butylsulfonyl and ethylsulfanyl groups to the pyridine ring. This can be achieved through a nucleophilic substitution reaction, where the pyridine ring is activated by a leaving group such as a halide, and the sulfonyl and sulfanyl groups are introduced under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonyl group can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the sulfonyl and sulfanyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), ethyl bromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functionalized materials.
Mechanism of Action
The mechanism of action of 2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine involves its interaction with molecular targets and pathways in biological systems. The sulfonyl and sulfanyl groups can participate in various biochemical reactions, potentially affecting enzyme activity, protein function, and cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}pyridine
- 2-{[2-(Methylsulfonyl)ethyl]sulfanyl}pyridine
- 2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}pyridine
Uniqueness
2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. The butyl group can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H17NO2S2 |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-(2-butylsulfonylethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H17NO2S2/c1-2-3-9-16(13,14)10-8-15-11-6-4-5-7-12-11/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
KMRHUZPIEDLDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCSC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]-](/img/structure/B11052813.png)

![8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11052825.png)
![6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052827.png)

![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052852.png)
![4-(4-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11052853.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole](/img/structure/B11052860.png)
![4-(3-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11052864.png)
![4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052867.png)

![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11052875.png)

![4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11052886.png)
